
Isopropylphosphonyl difluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of isopropylphosphonyl difluoride involves several methods, including:
Solid-State Reactions: These reactions typically involve the direct combination of solid reactants under high temperatures.
Solid-Liquid and Solid-Vapor Reactions: These methods involve the interaction of solid reactants with liquid or vapor-phase reactants.
Non-Conventional Methods: Techniques such as sol-gel, hydrothermal, displacement, and precipitation reactions are also employed.
Industrial production methods often utilize electrochemical fluorination processes, such as the Simons’ process, which involves the electrolysis of organic substrates in anhydrous hydrogen fluoride .
Analyse Des Réactions Chimiques
Isopropylphosphonyl difluoride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hydrofluoric acid.
Oxidation and Reduction: Similar to other fluorinated compounds, it can undergo oxidation and reduction reactions under specific conditions.
Substitution Reactions: It can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common reagents used in these reactions include hydrogen fluoride, fluorinating agents like xenon difluoride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Isopropylphosphonyl difluoride has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of isopropylphosphonyl difluoride involves its high reactivity with water and other nucleophiles. Upon contact with water, it forms hydrofluoric acid, which is highly corrosive and toxic . This reactivity is similar to that of other chemical weapons precursors like sarin and soman, which disrupt biological processes by inhibiting acetylcholinesterase .
Comparaison Avec Des Composés Similaires
Isopropylphosphonyl difluoride is similar to other fluorinated compounds such as:
Sarin: A highly toxic nerve agent that inhibits acetylcholinesterase.
Soman: Another nerve agent with similar inhibitory effects on acetylcholinesterase.
Difluoroalkanes: Compounds that undergo similar fluorination and substitution reactions.
What sets this compound apart is its specific reactivity profile and its use as a precursor in the synthesis of highly reactive and toxic compounds .
Propriétés
Numéro CAS |
677-42-9 |
|---|---|
Formule moléculaire |
C3H7F2PO C3H7F2OP |
Poids moléculaire |
128.06 g/mol |
Nom IUPAC |
2-difluorophosphorylpropane |
InChI |
InChI=1S/C3H7F2OP/c1-3(2)7(4,5)6/h3H,1-2H3 |
Clé InChI |
NBWFYJGIJLTFBE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(=O)(F)F |
Description physique |
This compound is a chemical weapons precursor which is very similar to the chemical weapons sarin and soman and is expected to react similarly to both of those compounds. See the chemical datasheets for sarin and soman for more information. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


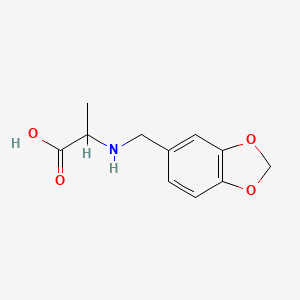
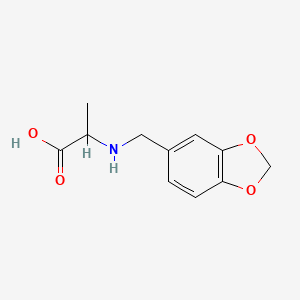
![1-[2-(2-Tert-butylphenoxy)pyridin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14751909.png)
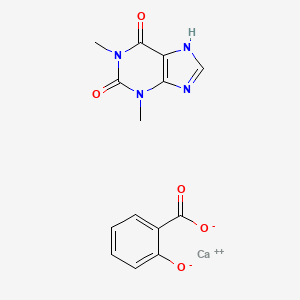
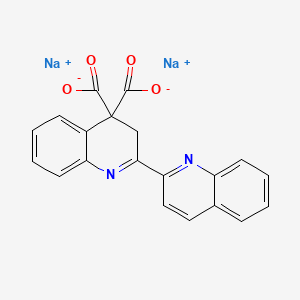

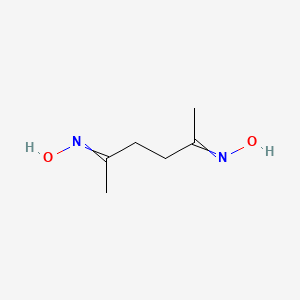


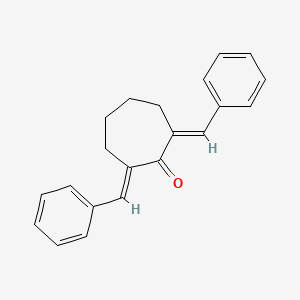
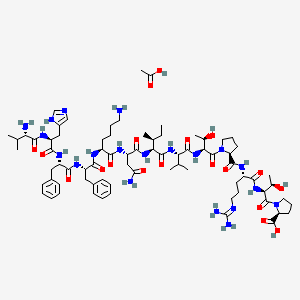
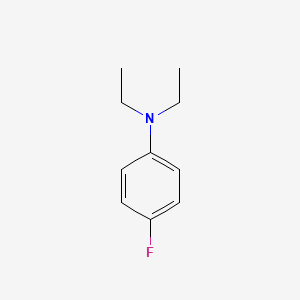

![Bicyclo[3.3.1]nonan-2-ol](/img/structure/B14751985.png)
